7-cyclohexyl-2,4-dimethylbenzo[b]-1,8-naphthyridin-5(10H)-one
Overview
Description
7-cyclohexyl-2,4-dimethylbenzo[b]-1,8-naphthyridin-5(10H)-one, also known as CYM-5442, is a synthetic compound that belongs to the family of benzonaphthyridine derivatives. It has been extensively studied for its potential pharmacological properties, particularly in the field of cancer research.
Mechanism of Action
The exact mechanism of action of 7-cyclohexyl-2,4-dimethylbenzo[b]-1,8-naphthyridin-5(10H)-one is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair. This inhibition can lead to the accumulation of DNA damage and ultimately induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
7-cyclohexyl-2,4-dimethylbenzo[b]-1,8-naphthyridin-5(10H)-one has been shown to have a number of biochemical and physiological effects. It has been found to decrease the expression of certain genes involved in cancer cell proliferation and survival, such as cyclin D1 and Bcl-2. Additionally, it has been shown to increase the activity of caspases, which are enzymes involved in apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of 7-cyclohexyl-2,4-dimethylbenzo[b]-1,8-naphthyridin-5(10H)-one is that it has been shown to have potent anticancer activity in vitro, making it a promising candidate for further development as a cancer therapy. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a clinical drug.
Future Directions
There are several future directions for research on 7-cyclohexyl-2,4-dimethylbenzo[b]-1,8-naphthyridin-5(10H)-one. One area of interest is to further elucidate its mechanism of action, which could provide insight into potential combination therapies with other anticancer drugs. Additionally, studies could be conducted to evaluate its efficacy in animal models of cancer, which would provide important preclinical data for its development as a clinical drug. Finally, research could be conducted to evaluate its potential use in other diseases beyond cancer, such as neurodegenerative disorders.
Scientific Research Applications
7-cyclohexyl-2,4-dimethylbenzo[b]-1,8-naphthyridin-5(10H)-one has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, it has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer treatment.
properties
IUPAC Name |
7-cyclohexyl-2,4-dimethyl-10H-benzo[b][1,8]naphthyridin-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-12-10-13(2)21-20-18(12)19(23)16-11-15(8-9-17(16)22-20)14-6-4-3-5-7-14/h8-11,14H,3-7H2,1-2H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOHZHFEGVWPLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)C3=C(N2)C=CC(=C3)C4CCCCC4)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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